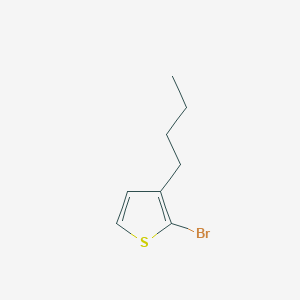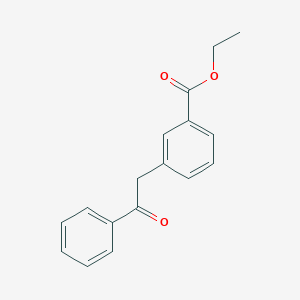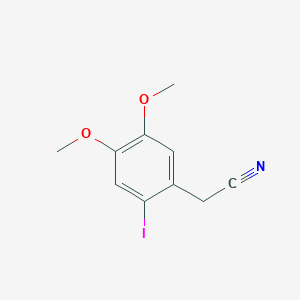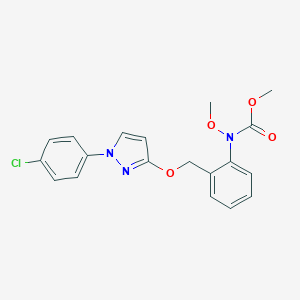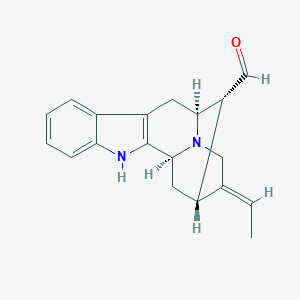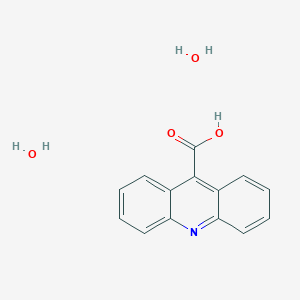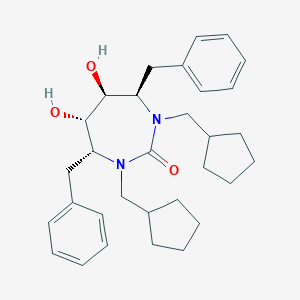
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Ro 20-1724 or rolipram and belongs to the class of phosphodiesterase type 4 (PDE4) inhibitors.
Mécanisme D'action
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- exerts its pharmacological effects by inhibiting the activity of the PDE4 enzyme. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule in many physiological processes. By inhibiting the activity of PDE4, 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- increases the levels of cAMP, which in turn leads to the activation of various signaling pathways and the modulation of various cellular functions.
Effets Biochimiques Et Physiologiques
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by modulating the activity of immune cells such as T cells and macrophages. Additionally, it has been found to have neuroprotective effects by promoting the survival of neurons and preventing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its pharmacological effects have been well-established. It is also commercially available, making it easily accessible for researchers. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of rolipram. Another area of research is the investigation of the potential applications of rolipram in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the pharmacokinetics and toxicity of rolipram to better understand its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex process that involves several steps. The most commonly used method for the synthesis of rolipram is the reaction of 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone with 4-(bromomethyl)-2-methoxyphenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
153183-25-6 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C31H42N2O3 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclopentylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H42N2O3/c34-29-27(19-23-11-3-1-4-12-23)32(21-25-15-7-8-16-25)31(36)33(22-26-17-9-10-18-26)28(30(29)35)20-24-13-5-2-6-14-24/h1-6,11-14,25-30,34-35H,7-10,15-22H2/t27-,28-,29+,30+/m1/s1 |
Clé InChI |
QZTNLTALZBMNPA-XAZDILKDSA-N |
SMILES isomérique |
C1CCC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES canonique |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Autres numéros CAS |
153183-25-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



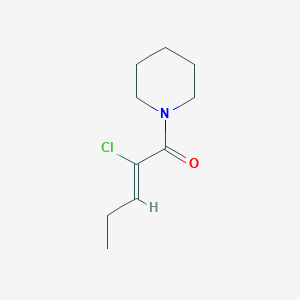
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)
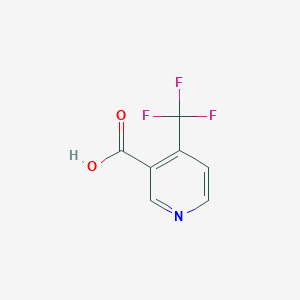
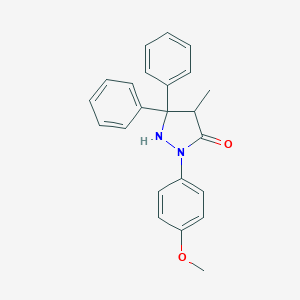
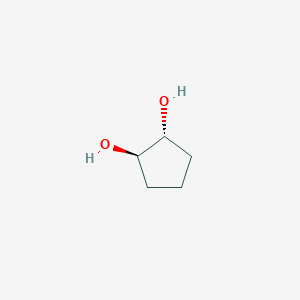
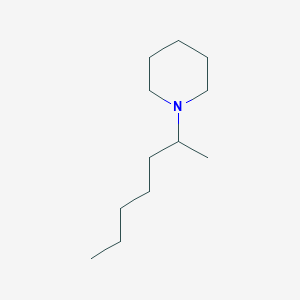
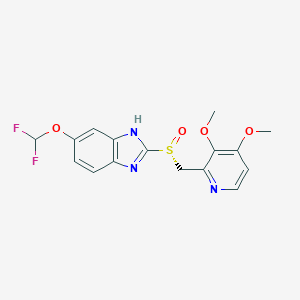
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
